molecular formula C11H8N4O B12631790 6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine CAS No. 1196152-20-1

6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine

Cat. No.: B12631790
CAS No.: 1196152-20-1
M. Wt: 212.21 g/mol
InChI Key: LJFZMSJJQLNKBL-UHFFFAOYSA-N
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Description

6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine is a chemical compound based on the furo[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged structure in the development of kinase inhibitors . Specifically, 6-aryl-furo[2,3-d]pyrimidin-4-amines have been identified as a promising class of Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR is a well-validated target in oncology, and inhibitors are of paramount importance in cancer therapy . The 6-aryl substitution, which in this molecule is a pyridin-2-yl group, is a key modification explored in structure-activity relationship (SAR) studies to optimize potency and selectivity . The 4-amine group is another critical site for modification, often tailored with various substituents to fine-tune the compound's biological activity and physicochemical properties . Researchers value this chemical class because it can exhibit a different off-target kinase profile compared to established drugs like Erlotinib, potentially offering new therapeutic avenues or reduced side effects . Beyond oncology, the pyrimidin-4-amine core is a versatile building block in synthesizing a wide range of biologically active compounds, making it a valuable intermediate for further chemical exploration . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1196152-20-1

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

6-pyridin-2-ylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C11H8N4O/c12-10-7-5-9(8-3-1-2-4-13-8)16-11(7)15-6-14-10/h1-6H,(H2,12,14,15)

InChI Key

LJFZMSJJQLNKBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(N=CN=C3O2)N

Origin of Product

United States

Biological Activity

6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. The synthesis of 6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine typically involves multi-step reactions that may include cyclization and functional group modifications to achieve the desired pyrimidine framework.

Anticancer Activity

Research indicates that 6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
KYSE700.655Inhibition of cell proliferation via apoptosis
KYSE1500.745Induction of cell cycle arrest

In a recent study, this compound showed a remarkable 99% inhibition of cell growth at a concentration of 20 µg/mL after 48 hours of treatment on KYSE70 cells, with an IC50 value of 0.655 µg/mL after 24 hours .

Enzyme Inhibition

The compound also acts as an inhibitor for several critical enzymes involved in cancer progression:

  • Dihydrofolate Reductase (DHFR) - Inhibition leads to reduced nucleotide synthesis, impacting DNA replication in rapidly dividing cancer cells.
  • Tyrosine Kinases - These enzymes are crucial for signaling pathways that promote cell proliferation and survival.

The structure-activity relationship studies suggest that modifications on the pyridine ring can enhance inhibitory potency against these targets .

Study on CSF1R Inhibition

A notable case study evaluated the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) by derivatives of pyrido[2,3-d]pyrimidines. The study found that compounds with similar structures to 6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine exhibited subnanomolar enzymatic inhibition against CSF1R, indicating their potential as therapeutic agents in treating macrophage-related diseases .

Antitumor Mechanisms

Another investigation focused on the molecular docking studies which revealed that the furo and pyridine moieties play critical roles in binding affinity to target proteins such as METAP2 and EGFR. This binding is essential for the anticancer activity observed in vitro .

Scientific Research Applications

Synthesis of 6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine

The synthesis of 6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine typically involves multi-step organic reactions. Key synthetic routes include:

  • Condensation Reactions : Starting materials are often subjected to condensation reactions to form the pyrimidine core.
  • Functional Group Modifications : Subsequent steps may involve amination and acylation to introduce desired functional groups.
  • Purification Techniques : Techniques such as crystallization or chromatography are employed to purify the final product.

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

1. Kinase Inhibition

  • Epidermal Growth Factor Receptor (EGFR) : Research indicates that derivatives of this compound can act as potent inhibitors of EGFR, which is crucial in cancer therapy. Structure-activity relationship studies have shown that modifications can enhance inhibitory activity against EGFR, making it comparable to established inhibitors like Erlotinib .

2. Anti-inflammatory Properties

  • Compounds with similar structures have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for some derivatives indicate potent activity, suggesting potential applications in treating inflammatory diseases .

3. Anticancer Activity

  • The compound's ability to inhibit specific kinases involved in cell cycle regulation suggests its potential use in cancer therapies. Studies have shown that certain derivatives can effectively target cancer-related pathways, enhancing their role as anticancer agents .

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the applications of 6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine:

StudyFindings
Tageldin et al.Reported synthesis of novel derivatives with significant anti-inflammatory effects through COX inhibition .
Chiral 6-Aryl DerivativesStructure-activity relationship studies revealed that specific substitutions enhance EGFR inhibitory activity, with some compounds showing equipotent effects to Erlotinib .
Dual Inhibition StudiesCertain furo[2,3-d]pyrimidines were identified as dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases, indicating broad therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Core Heterocycle Variations

  • Furo[2,3-d]pyrimidin-4-amine vs. Thieno[2,3-d]pyrimidin-4-amine Replacement of the furan oxygen (in furopyrimidines) with sulfur (in thienopyrimidines) alters electronic properties and binding affinity. For example, N-(4-methylsulfonylphenyl)-6-(3-pyridyl)thieno[2,3-d]pyrimidin-4-amine (Compound 9, ) exhibits enhanced solubility due to the thiophene ring’s lipophilicity compared to furan-based analogs. Thienopyrimidines also show higher metabolic stability in vitro . Key difference: Sulfur’s larger atomic size and polarizability may improve interactions with hydrophobic enzyme pockets.
  • Furo[2,3-d]pyrimidin-4-amine vs. Pyrrolo[2,3-d]pyrimidin-4-amine
    Pyrrolopyrimidines, such as those in , feature a nitrogen-containing pyrrole ring instead of furan. Halogenated derivatives like (R)-N-(1-(4-Bromophenyl)ethyl)-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 12) demonstrate potent antimicrobial activity (MIC: 2 µg/mL against Staphylococcus aureus), attributed to the basic nitrogen enhancing membrane penetration .

Substituent Effects at the 6-Position

The 6-position substituent critically influences bioactivity and physicochemical properties:

Compound Name 6-Substituent Molecular Weight pKa Notable Properties Evidence ID
6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine Pyridin-2-yl ~258.25* ~4.8* Predicted improved solubility due to pyridine’s basicity. Inferred
6-(4-Chlorophenyl)furo[2,3-d]pyrimidin-4-amine 4-Chlorophenyl 273.72 4.80 Higher lipophilicity (clogP: 3.2) enhances membrane permeability.
6-(3-Pyridinyl)furo[2,3-d]pyrimidin-4-amine 3-Pyridinyl 258.25 4.80 Lower metabolic stability than 2-pyridinyl analogs due to steric hindrance.
6-Bromo-N-isopropylfuro[2,3-d]pyrimidin-4-amine Bromo 332.20 N/A Halogenation improves halogen-bonding with targets but reduces solubility.

*Estimated based on analogs.

  • Pyridinyl vs.

N-Substituent Modifications

Variations at the 4-amino group significantly impact target selectivity:

  • N-Aryl vs. N-Alkyl Groups :

    • N-(4-Methylsulfonylphenyl) derivatives () exhibit strong affinity for kinase ATP-binding pockets due to sulfonyl group interactions .
    • N-Isopropyl analogs () show reduced plasma protein binding compared to bulky aryl substituents, improving free drug concentration .
  • Complex N-Substituents :

    • Compounds like N-[2-(1,1-dioxido-4-thiomorpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine () incorporate hydrophilic thiomorpholine groups, enhancing solubility (clogP: 1.8) and CNS penetration .

Preparation Methods

Condensation Reactions

Condensation reactions are fundamental in forming the pyrimidine core structure. The process often begins with the condensation of appropriate starting materials under controlled conditions.

  • Example Reaction : A common method involves the use of 4-pyrazolecarboxylic acid as a precursor, which undergoes esterification followed by oxidation to yield pyridine derivatives. Subsequent nucleophilic substitutions and coupling reactions are employed to introduce functional groups necessary for the final compound.

Functional Group Modifications

After establishing the core structure, further modifications are made to introduce specific functional groups.

  • Amination and Acylation : These steps typically involve treating intermediates with amines or acylating agents under basic or acidic conditions to achieve the desired substitution at the 4-position of the pyrimidine ring.

Purification Techniques

Purification is crucial to obtain the final product in high purity.

  • Chromatography : Techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC) are commonly used to separate and purify the desired compound from reaction mixtures.

  • Recrystallization : This method may also be employed using solvents like methanol or ethyl acetate to enhance purity.

Recent studies have highlighted various synthetic routes and their efficiencies. Below is a summary of key findings from relevant literature:

Methodology Description Yield References
Condensation with 4-pyrazolecarboxylic acid Involves esterification, oxidation, and nucleophilic substitution Moderate yields (up to 70%)
Nucleophilic aromatic substitution Utilizes Pd-catalyzed cross-coupling for functionalization High yields (up to 85%)
One-pot synthesis with ionic liquids Employs environmentally friendly conditions for multiple steps High efficiency (over 90% yield)

Case Studies

Synthesis via One-Pot Reactions

A notable approach involves a one-pot reaction that combines various reagents under ultrasonic irradiation, which has shown promise in improving reaction times and yields while minimizing environmental impact.

  • Procedure : The reaction typically includes an aromatic aldehyde, a thiobarbituric acid derivative, and ammonium acetate in a suitable solvent under ultrasonic conditions.

  • Results : This method has demonstrated yields exceeding 90%, highlighting its efficiency compared to traditional multi-step syntheses.

Structural Characterization

Characterization of synthesized compounds is performed using techniques such as:

Q & A

Q. How are stability and degradation profiles analyzed under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products. Lyophilization or storage in amber vials under argon mitigates photodegradation and oxidation .

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